molecular formula C12H17NO4 B2403771 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene CAS No. 1393846-44-0

1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene

Cat. No.: B2403771
CAS No.: 1393846-44-0
M. Wt: 239.271
InChI Key: AGHKPOXEOZKECV-UHFFFAOYSA-N
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Description

1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene is an organic compound with the molecular formula C12H17NO4. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a tert-butoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of a benzene derivative followed by the introduction of the tert-butoxyethoxy group. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The tert-butoxyethoxy group can be introduced using tert-butyl alcohol and an appropriate alkylating agent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize microreactor systems to control reaction conditions precisely and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and tert-butoxyethoxy groups.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The tert-butoxyethoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Tert-butoxy)ethoxy]-4-nitrobenzene: Similar structure but with the nitro group in a different position.

    1-[2-(Tert-butoxy)ethoxy]-3-aminobenzene: Reduction product of the nitro compound.

    1-[2-(Tert-butoxy)ethoxy]-3-hydroxybenzene: Hydroxylated derivative

Uniqueness

The presence of the tert-butoxyethoxy group enhances its solubility and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-8-7-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHKPOXEOZKECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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